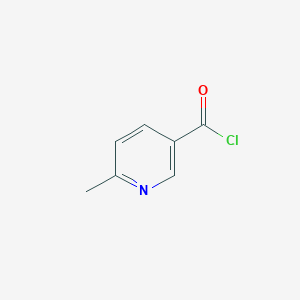

6-Methylnicotinoyl chloride

CAS No.: 51598-76-6

Cat. No.: VC2470402

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51598-76-6 |

|---|---|

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride |

| Standard InChI | InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 |

| Standard InChI Key | AASOBSCZLSEAQQ-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)C(=O)Cl |

| Canonical SMILES | CC1=NC=C(C=C1)C(=O)Cl |

Introduction

Chemical Identity and Structure

Basic Information

6-Methylnicotinoyl chloride is characterized by its molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It belongs to the class of acyl chlorides and is specifically a pyridine derivative. The compound is identified by its CAS registry number 51598-76-6 and is known by several synonyms including 6-methylpyridine-3-carbonyl chloride and 3-pyridinecarbonyl chloride,6-methyl- .

Structural Characteristics

The molecular structure features a pyridine ring with a methyl group at the 6-position and a carbonyl chloride (acyl chloride) group at the 3-position. This arrangement creates a compound with distinct reactivity patterns, particularly at the carbonyl carbon where nucleophilic acyl substitution reactions readily occur. The structure can be represented using various chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride |

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 51598-76-6 |

| Exact Mass | 155.01400 |

The compound's structure contributes to its significant reactivity, particularly the acyl chloride group which is susceptible to nucleophilic attack .

Physical and Chemical Properties

Chemical Properties

The compound demonstrates typical acyl chloride reactivity, primarily characterized by its susceptibility to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic due to both the electron-withdrawing effects of the chlorine atom and the carbonyl oxygen. This makes it reactive toward nucleophiles such as alcohols, amines, and water.

Key chemical properties include:

-

High reactivity with water, resulting in hydrolysis to form 6-methylnicotinic acid

-

Reactions with alcohols to form esters

-

Reactions with amines to form amides

-

Participation in various coupling reactions

These properties make it valuable as a synthetic intermediate in organic chemistry .

Synthesis Methods

Laboratory Preparation

The primary method for synthesizing 6-methylnicotinoyl chloride involves the reaction of 6-methylnicotinic acid with chlorinating agents, most commonly thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction can be represented as:

C7H7NO2 + SOCl2 → C7H6ClNO + SO2 + HCl

This reaction typically takes place in an inert solvent such as dichloromethane or chloroform under reflux conditions. The process converts the carboxylic acid group to an acyl chloride through nucleophilic acyl substitution.

Industrial Production

In industrial settings, the production follows similar principles but is optimized for larger scales. The process typically involves:

-

Careful temperature control to maximize yield and purity

-

Controlled addition of thionyl chloride to a solution of 6-methylnicotinic acid

-

Isolation and purification through distillation or crystallization techniques

The industrial production process must address challenges such as the compound's sensitivity to moisture and its corrosive nature.

Alternative Synthesis Routes

While thionyl chloride is the most common reagent, other chlorinating agents can be employed:

-

Phosphorus pentachloride (PCl5)

-

Phosphorus oxychloride (POCl3)

-

Oxalyl chloride ((COCl)2) with catalytic dimethylformamide (DMF)

Each method offers specific advantages depending on the scale, available equipment, and desired purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

6-Methylnicotinoyl chloride serves as a valuable building block in pharmaceutical synthesis, particularly for compounds requiring the incorporation of a 6-methylnicotinoyl moiety. The reactive acyl chloride functionality allows for the formation of amides, esters, and other derivatives that may possess biological activity.

Agrochemical Development

In agrochemical research, this compound can be utilized to introduce the 6-methylnicotinoyl group into various structural frameworks. The resulting compounds may exhibit pesticidal, herbicidal, or other agricultural applications.

Analytical Methods

Identification Techniques

6-Methylnicotinoyl chloride can be identified and characterized through various analytical methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy, with characteristic carbonyl stretching frequencies

-

Mass spectrometry

-

Elemental analysis

These techniques provide confirmation of structure and purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume